1-Methyl-4-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline
Overview
Description
1-Methyl-4-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that belongs to the triazoloquinoxaline family. This compound has garnered significant interest due to its potential pharmacological properties, including anticancer, antiviral, and antimicrobial activities .
Scientific Research Applications
1-Methyl-4-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline has several scientific research applications:
Preparation Methods
The synthesis of 1-Methyl-4-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline typically involves the following steps:
Chemical Reactions Analysis
1-Methyl-4-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Aromatic nucleophilic substitution is a key reaction for the synthesis of this compound.
Common reagents used in these reactions include thiourea, triazole-2-thiol, and various amines. The major products formed from these reactions are derivatives of the original compound with different functional groups.
Mechanism of Action
The mechanism of action of 1-Methyl-4-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with molecular targets such as adenosine receptors. The compound acts as an antagonist to the A2B receptor, which is associated with anticancer activity . Additionally, it can intercalate DNA, leading to cytotoxic effects on cancer cells .
Comparison with Similar Compounds
1-Methyl-4-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline can be compared with other similar compounds, such as:
4-Chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline: A precursor in the synthesis of the target compound.
[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives: These derivatives have been studied for their potential pharmacological activities.
Pyrimido-quinoxaline: An isostere of the triazoloquinoxaline family with similar biological activities.
The uniqueness of this compound lies in its specific interaction with adenosine receptors and its potential as a chemotherapeutic agent .
Properties
IUPAC Name |
1-methyl-4-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4/c1-11-18-19-16-15(12-7-3-2-4-8-12)17-13-9-5-6-10-14(13)20(11)16/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSYKMZNAIPFGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327989 | |
Record name | 1-Methyl-4-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19848-88-5 | |
Record name | 1-Methyl-4-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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